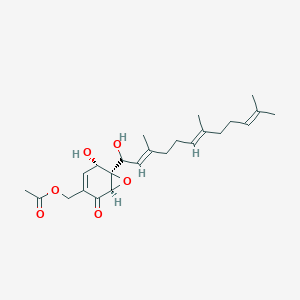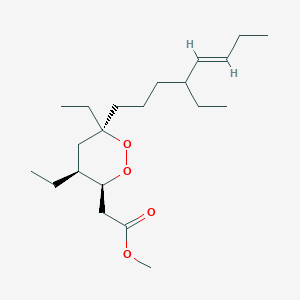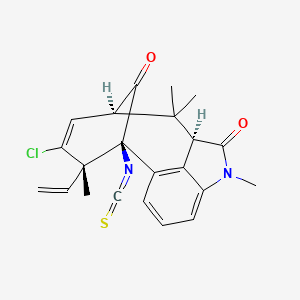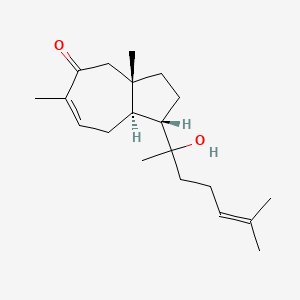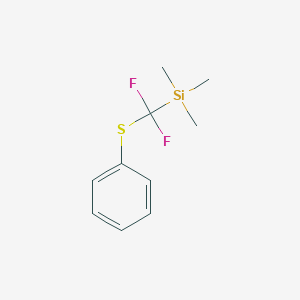
(Difluoro(feniltio)metil)trimetilsilano
Descripción general
Descripción
(Difluoro(phenylthio)methyl)trimethylsilane is an organosilicon compound with the molecular formula C10H14F2SSi It is characterized by the presence of a difluoromethyl group attached to a phenylthio group, which is further bonded to a trimethylsilyl group
Aplicaciones Científicas De Investigación
(Difluoro(phenylthio)methyl)trimethylsilane has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
(Difluoro(phenylthio)methyl)trimethylsilane is primarily used in difluoromethylation processes, where it acts on various targets. The primary targets of this compound are carbon atoms in different hybridization states (sp, sp2, sp3), oxygen, nitrogen, or sulfur . These targets play a crucial role in the formation of X–CF2H bonds, where X represents the aforementioned atoms .
Mode of Action
The compound interacts with its targets through various methods. It can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry . The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the construction of C (sp3)–CF2H bonds through electrophilic, nucleophilic, radical, and cross-coupling methods . It also contributes to the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Pharmacokinetics
Its impact on bioavailability is significant, as it facilitates the formation of difluoromethylene (cf2) containing compounds, which are important in pharmaceuticals, materials, and agrochemicals .
Result of Action
The result of the compound’s action is the formation of difluoromethylene (CF2) containing compounds. These compounds have significant applications in pharmaceuticals, materials, and agrochemicals . The compound also enables the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Análisis Bioquímico
Biochemical Properties
(Difluoro(phenylthio)methyl)trimethylsilane plays a significant role in biochemical reactions, particularly in the field of difluoromethylation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to enhance the efficacy and selectivity of anticancer drugs, antibiotics, and antiviral agents. The nature of these interactions often involves the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur .
Cellular Effects
(Difluoro(phenylthio)methyl)trimethylsilane influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance the efficacy of anticancer drugs by modulating cell signaling pathways and gene expression. Additionally, it has been used in drug development to improve the selectivity and potency of therapeutic agents.
Molecular Mechanism
The molecular mechanism of (Difluoro(phenylthio)methyl)trimethylsilane involves its ability to form stable bonds with biomolecules. It can participate in nucleophilic addition and substitution reactions, as well as metal-mediated cross-coupling reactions . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Difluoro(phenylthio)methyl)trimethylsilane can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and at low temperatures (2-8°C)
Dosage Effects in Animal Models
The effects of (Difluoro(phenylthio)methyl)trimethylsilane vary with different dosages in animal models. At lower doses, it has been shown to enhance the efficacy of therapeutic agents without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, which necessitates careful dosage optimization in preclinical studies.
Metabolic Pathways
(Difluoro(phenylthio)methyl)trimethylsilane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. For example, it can participate in difluoromethylation processes, which are crucial for the synthesis of pharmaceutical compounds . These interactions can affect metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, (Difluoro(phenylthio)methyl)trimethylsilane is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of (Difluoro(phenylthio)methyl)trimethylsilane is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect its activity and function within cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoro(phenylthio)methyl)trimethylsilane typically involves the reaction of difluoromethyl phenyl sulfide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
PhSCF2H+TMSCl→PhSCF2TMS+HCl
Industrial Production Methods
Industrial production methods for (Difluoro(phenylthio)methyl)trimethylsilane are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Nucleophilic Substitution: (Difluoro(phenylthio)methyl)trimethylsilane can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoromethyl group can be reduced to form a monofluoromethyl or methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted difluoromethyl phenyl sulfides.
Oxidation: Formation of difluoromethyl phenyl sulfoxides or sulfones.
Reduction: Formation of monofluoromethyl or methyl phenyl sulfides.
Comparación Con Compuestos Similares
Similar Compounds
(Difluoromethyl)trimethylsilane: Similar structure but lacks the phenylthio group.
(Phenylthio)methyltrimethylsilane: Similar structure but lacks the difluoromethyl group.
(Trifluoromethyl)trimethylsilane: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
(Difluoro(phenylthio)methyl)trimethylsilane is unique due to the presence of both the difluoromethyl and phenylthio groups, which confer distinct reactivity and properties. The combination of these groups allows for versatile applications in organic synthesis and the potential for creating novel compounds with unique chemical and physical properties.
Propiedades
IUPAC Name |
[difluoro(phenylsulfanyl)methyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2SSi/c1-14(2,3)10(11,12)13-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLERGMVGBYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(F)(F)SC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

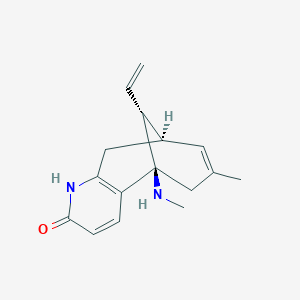
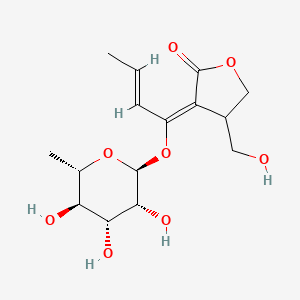
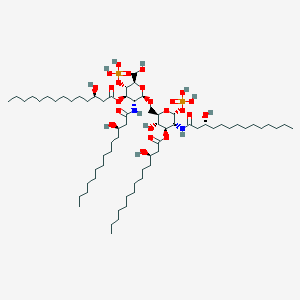
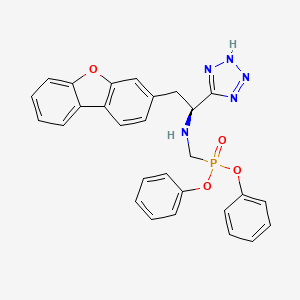
![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1248861.png)
![3-[[(1R,17E,30S,31R,32S)-14-[3,5-dihydroxy-7-[(2S,4R,5S,6R)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248862.png)

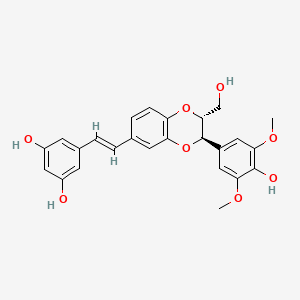
![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248869.png)
